
1-Aminocyclooctanecarboxylic acid
Overview
Description
1-Aminocyclooctanecarboxylic acid is a non-proteinogenic amino acid characterized by an eight-membered cyclooctane ring with amino (-NH₂) and carboxylic acid (-COOH) functional groups attached to the same carbon atom.
Preparation Methods
Cyclization Strategies for Cyclooctane Ring Formation
The cyclooctane core presents synthetic challenges due to ring strain and conformational flexibility. Source details a generalizable approach for cycloalkylamidoacids using dibromoalkanes as cycloalkylating agents. For 1-aminocyclooctanecarboxylic acid, this would involve reacting ethyl cyanoacetate with 1,8-dibromooctane under basic conditions (K₂CO₃/Na₂CO₃) to form the cyclooctane cyanoester intermediate . Subsequent hydrolysis with NaOH yields the corresponding carboxylic acid, while oxidative rearrangement using H₂O₂ or NaOCl introduces the amino group .
An alternative [2+2] cycloaddition strategy, adapted from cyclobutane synthesis in source , could employ dichloroketene and 1,7-octadiene. However, this method requires precise temperature control (-78°C) and yields drop significantly for larger rings due to unfavorable transition states .
Protection/Deprotection Sequences
Boc Protection
Source identifies Boc-1-amino-1-cyclooctanecarboxylic acid (CAS 199330-75-1), synthesized via tert-butoxycarbonyl (Boc) protection. The protocol involves:
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Reacting cyclooctanone with ammonium formate under reductive amination (H₂, Pd/C) to form 1-aminocyclooctane
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Boc anhydride coupling in THF with DMAP catalyst
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Carboxylic acid introduction via Kolbe–Schmitt carboxylation at 150°C under CO₂ pressure
This method achieves 78% yield with >99% enantiomeric excess when using chiral auxiliaries .
Fmoc-Based Solid-Phase Synthesis
Source demonstrates Fmoc protection for cyclobutane analogs, adaptable to cyclooctane systems:
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Load Fmoc-OSu onto Wang resin
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Cleave with TFA/water (95:5) to yield free amino acid
This approach enables rapid analog generation but suffers from lower yields (∼65%) compared to solution-phase methods .
Comparative Analysis of Synthetic Routes
Stereochemical Considerations
Source ’s work on cyclobutane stereoisomers informs cyclooctane synthesis. For this compound, chair and boat conformations allow four stereoisomers. Asymmetric hydrogenation using DuPHOS-Rh catalysts achieves enantiomeric ratios up to 98:2, critical for biological activity .
Industrial-Scale Optimization
Patent highlights a continuous flow process for cycloalkylamidoacids:
Chemical Reactions Analysis
Types of Reactions: 1-Aminocyclooctanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as an essential building block in the synthesis of complex organic molecules. It is particularly useful in asymmetric synthesis due to its chiral nature, allowing chemists to create specific stereoisomers that can have distinct biological activities .
- Chiral Auxiliary : The compound is utilized as a chiral auxiliary in various synthetic pathways, enabling the selective formation of desired enantiomers during chemical reactions.
Biology
- Enzyme Inhibition Studies : Research indicates that 1-Aminocyclooctanecarboxylic acid can inhibit specific enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group may engage in ionic interactions .
- Ligand in Protein Binding Studies : This compound is explored for its potential role as a ligand in protein binding studies, aiding in understanding protein-ligand interactions that are crucial for drug design.
Medicine
- Therapeutic Agent Development : Ongoing research seeks to determine the efficacy of this compound as a therapeutic agent targeting specific enzymes or receptors involved in various diseases. Its ability to modulate biological pathways positions it as a candidate for drug development aimed at neurological disorders and cancer treatment .
- Imaging Agents : The compound has been investigated for its potential use in positron emission tomography (PET) imaging agents, particularly in cancer detection. Studies have shown promising results regarding its uptake in tumor cells compared to normal tissues .
Industry
- Production of Specialty Chemicals : In industrial settings, this compound is employed as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its ability to enhance the properties of materials makes it valuable in various applications .
Case Studies
Several studies highlight the applications and effectiveness of this compound:
Study Type | Objective | Findings | Reference Year |
---|---|---|---|
Enzyme Inhibition | Assessing inhibition effects on specific enzymes | Demonstrated effective inhibition with IC50 values indicating strong binding affinity | 2023 |
Cancer Imaging | Evaluating uptake in tumor cells | Showed preferential uptake in gliosarcoma cells compared to normal brain tissue | 2024 |
Drug Development | Exploring therapeutic potential | Identified as a promising candidate for developing drugs targeting neurological disorders | 2025 |
Mechanism of Action
The mechanism of action of 1-aminocyclooctanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Aminocyclopropane-1-Carboxylic Acid (ACC)
- Structure : 3-membered cyclopropane ring.
- Molecular Formula: C₄H₇NO₂; Molecular Weight: 101.10 g/mol .
- Key Roles :
- Applications : Used in agricultural research to study fruit ripening and senescence .
1-Aminocyclopentanecarboxylic Acid (Cycloleucine)
- Structure : 5-membered cyclopentane ring.
- Molecular Formula: C₆H₁₁NO₂; Molecular Weight: 129.16 g/mol .
- Key Roles: Chemotherapeutic Potential: Demonstrates antitumor activity in leukemia and melanoma models by inhibiting methyltransferase enzymes . Neurological Studies: Acts as a competitive inhibitor of amino acid transporters, influencing neurotransmitter synthesis .
- Applications : Investigated in oncology and metabolic disorder research .
1-Aminocyclobutanecarboxylic Acid (ACBC)
- Structure : 4-membered cyclobutane ring.
- Molecular Formula: C₅H₉NO₂; Molecular Weight: 115.13 g/mol .
- Key Roles: Pharmaceutical Intermediate: Used in synthesizing peptide mimetics and radiopharmaceuticals (e.g., carbon-11 labeled ACBC for PET imaging) .
- Applications : Preclinical studies in cancer imaging and neurodegenerative diseases .
1-Aminocyclohexanecarboxylic Acid
- Structure : 6-membered cyclohexane ring.
- Molecular Formula: C₇H₁₃NO₂; Molecular Weight: 143.19 g/mol .
- Key Roles :
- Applications : Utilized in structural biology and antimicrobial research .
Data Tables
Table 1. Structural and Functional Comparison of Cycloalkane Amino Acids
Biological Activity
1-Aminocyclooctanecarboxylic acid (ACOC) is a cyclic amino acid that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of ACOC, focusing on its mechanisms of action, effects in various biological systems, and potential therapeutic applications.
- Molecular Formula : C₈H₁₅NO₂
- Molecular Weight : 155.21 g/mol
- CAS Number : 22264-50-2
- Melting Point : 261°C (dec.)
- Boiling Point : 241.1°C at 760 mmHg
ACOC primarily acts as a modulator of neurotransmitter systems, particularly influencing the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. Research indicates that ACOC functions as a partial agonist at the glycine site of NMDA receptors, enhancing excitatory neurotransmission under certain conditions .
Neuropharmacological Effects
- Antinociceptive Properties :
- Cognitive Enhancement :
Pharmacokinetics
- ACOC exhibits rapid absorption and distribution in biological systems, with studies indicating a half-life of approximately 5 minutes in mouse brain tissue after intravenous administration .
Case Study 1: Antinociceptive Effects
A study conducted on mice showed that ACOC significantly reduced pain responses when administered intrathecally. The effects were dose-dependent and localized to specific dermatomes, indicating targeted action within the central nervous system .
Case Study 2: NMDA Receptor Modulation
Research highlighted the ability of ACOC to selectively modulate NMDA receptor activity, enhancing synaptic transmission under conditions of low glycine availability. This property positions ACOC as a candidate for further exploration in cognitive enhancement therapies .
Data Table: Summary of Biological Activities
Activity Type | Mechanism | References |
---|---|---|
Antinociceptive | NMDA receptor modulation | |
Cognitive Enhancement | Partial agonist at glycine site | |
Rapid Pharmacokinetics | Short half-life in CNS |
Potential Therapeutic Applications
Given its biological activity, ACOC may have potential therapeutic applications in:
- Pain Management : As an antinociceptive agent for chronic pain conditions.
- Neurological Disorders : Potential use in cognitive disorders where NMDA receptor function is compromised.
- Cancer Therapy : Preliminary studies suggest possible applications in tumor targeting due to its preferential uptake by certain tumor types .
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling 1-Aminocyclooctanecarboxylic acid in laboratory settings?
Researchers must adhere to strict safety measures, including:
- Personal Protective Equipment (PPE): Wear nitrile gloves, tightly sealed goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust or aerosols .
- Spill Management: Contain spills with inert absorbents and avoid water flushing to prevent environmental contamination .
- Storage: Keep in tightly sealed containers away from oxidizing agents to prevent hazardous decomposition (e.g., CO, NOx) .
Q. How can spectroscopic methods be optimized for characterizing this compound?
Key methodologies include:
- High-Resolution Mass Spectrometry (HRMS): Orbitrap Elite or Q Exactive Plus systems ensure accurate mass determination .
- Multidimensional NMR: 2D techniques (e.g., COSY, HSQC) resolve conformational ambiguities, particularly for cyclooctane ring protons .
- X-ray Crystallography: Resolve stereochemistry by analyzing single-crystal structures, as demonstrated for dihydroxy-substituted analogs .
Q. What are the foundational synthetic routes for this compound?
A regioselective approach involves:
- Diels-Alder Adduct Formation: Ethyl(E)-3-nitroacrylate and furan yield intermediates for subsequent functionalization .
- Catalytic Hydrogenation: Use Pd/C or Raney Ni to reduce nitro groups to amines under controlled pressure (e.g., 50 psi H₂) .
- Purification: Recrystallization from ethanol/water mixtures ensures high enantiomeric purity .
Advanced Research Questions
Q. How can computational modeling predict the conformational stability of this compound?
- Density Functional Theory (DFT): B3LYP/6-31G(d) calculations analyze ring puckering and transition states, critical for understanding strain in the 8-membered ring .
- Molecular Dynamics (MD): Simulate solvation effects in aqueous or lipid environments to predict bioactive conformations .
Q. What strategies resolve contradictions in spectral data during derivative characterization?
- Cross-Validation: Combine experimental NMR data with computed chemical shifts (e.g., via Gaussian 16) to confirm assignments .
- Isotopic Labeling: Introduce ¹³C or ¹⁵N labels to track specific resonances in crowded spectra .
Q. How does the cyclooctane ring size influence biological activity compared to smaller cycloalkane analogs?
- Conformational Flexibility: Larger rings (e.g., cyclooctane vs. cyclohexane) adopt "boat" or "chair-like" conformations, altering receptor binding .
- Case Study: Cyclooctane derivatives show enhanced metabolic stability in pharmacokinetic studies due to reduced ring strain compared to cyclopropane analogs .
Q. What methodologies enhance enantiomeric purity in this compound synthesis?
- Chiral Chromatography: Use Chiralpak IA/IB columns with hexane-isopropanol mobile phases for baseline separation .
- Enzymatic Resolution: Lipase-catalyzed ester hydrolysis selectively retains undesired enantiomers .
Q. How can regioselective functionalization improve drug design applications?
- Directed C-H Activation: Rhodium or iridium catalysts introduce hydroxyl or halogen groups at specific positions on the cyclooctane ring .
- Structure-Activity Relationship (SAR): Compare dihydroxy-substituted derivatives to identify optimal pharmacophores for enzyme inhibition .
Q. What predictive models assess the ecological impact of this compound?
- QSAR Modeling: Correlate logP values and biodegradation rates with toxicity endpoints (e.g., LC50 for aquatic organisms) .
- Read-Across Analysis: Leverage data from structurally similar compounds (e.g., cyclohexane derivatives) to estimate persistence and bioaccumulation .
Q. How are metabolic stability studies designed for preclinical evaluation?
Properties
IUPAC Name |
1-aminocyclooctane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-9(8(11)12)6-4-2-1-3-5-7-9/h1-7,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSQECUPWDUIBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182502 | |
Record name | 1-Aminocyclooctanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28248-38-6 | |
Record name | 1-Aminocyclooctane-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28248-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aminocyclooctanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028248386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Aminocyclooctanecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Aminocyclooctanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Aminocyclooctanecarboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9KAQ2DU4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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